![molecular formula C15H18N2O8S B3257219 [3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate CAS No. 28542-31-6](/img/structure/B3257219.png)
[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate
Übersicht
Beschreibung
“[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate” is a versatile chemical compound used in scientific research. It belongs to the class of organic compounds known as pyrimidine nucleosides, which are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety . Its unique structure enables various applications, making it valuable for studying biological processes and developing novel therapeutic approaches.
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in scientific literature . Hydroxypyridinone derivatives were designed, synthesized, and evaluated for their inhibitory behavior and antioxidant activity . Notably, {2- [2- (3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4 H -pyridin-1-yl}-acetic acid (7l) was found to be the most potent, with IC 50 values of 0.789 μM .Molecular Structure Analysis
The molecular structure of “this compound” is unique and enables various applications in scientific research. The compound comprises a pyrimidine base attached to a ribosyl or deoxyribosyl moiety .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of their inhibitory behavior and antioxidant activity . The compound and its derivatives have shown strong inhibitory action against ALR2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 405.78800, a density of 1.52g/cm3, and a boiling point of 507.4ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Development in Synthesis and Drug Applications
Compounds with complex structures, similar to the one mentioned, often find applications in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs. For example, the synthesis of (S)-clopidogrel, a thienopyridine-class of antithrombotic and antiplatelet drug, involves intricate organic syntheses, indicating that similar compounds could serve as key intermediates or analogs in the development of new therapeutic agents (Saeed et al., 2017).
Environmental and Biodegradation Studies
Research on the biodegradation of organic pollutants often examines complex organic molecules. Studies focus on understanding how such compounds break down in environmental conditions, which could include water treatment processes or soil bioremediation efforts. For instance, the degradation pathways, biotoxicity, and advanced oxidation processes for environmental contaminants like acetaminophen provide insights into how similar complex molecules might interact with and be processed in the environment (Qutob et al., 2022).
Catalytic and Enzymatic Role in Biological Systems
Compounds featuring pyrimidinyl groups and acetate esters can also be studied for their catalytic roles or as enzyme inhibitors/activators in biological systems. For example, research on sulfonamides reveals their importance in various clinical applications, including as diuretics and enzyme inhibitors, highlighting the potential for structurally similar compounds to play significant roles in biochemical pathways and as targets for drug development (Carta et al., 2012).
Wirkmechanismus
The mechanism of action of “[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate” involves its inhibitory action against ALR2 . The binding mode derived from molecular docking proved that the derivatives were tightly bound to the activate site, suggesting strongly inhibitory action of derivatives against ALR2 .
Zukünftige Richtungen
The future directions for the research on “[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate” could involve further exploration of its inhibitory behavior and antioxidant activity . The compound’s unique structure and promising results in initial studies suggest it could be valuable for studying biological processes and developing novel therapeutic approaches.
Eigenschaften
IUPAC Name |
[3,4-diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(21)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDNCFTUUKOENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Cyclohexyl(methyl)amino]ethan-1-ol](/img/structure/B3257137.png)


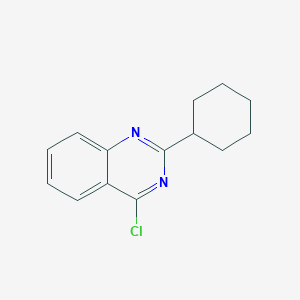
![1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine](/img/structure/B3257177.png)
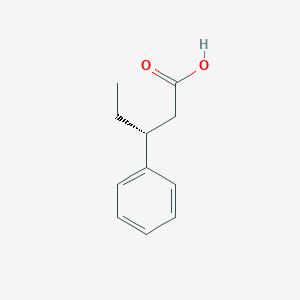
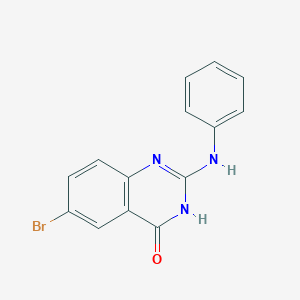

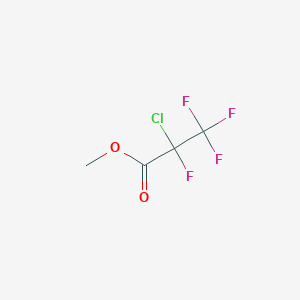
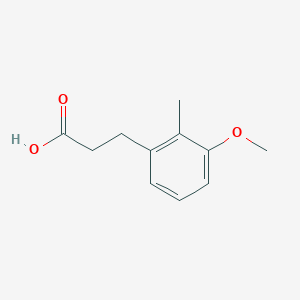

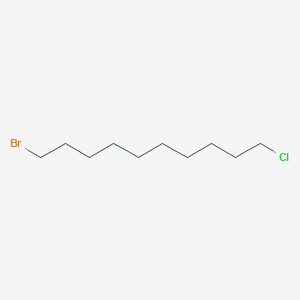
![Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate](/img/structure/B3257238.png)
![2-Azabicyclo[4.1.0]heptane](/img/structure/B3257245.png)
